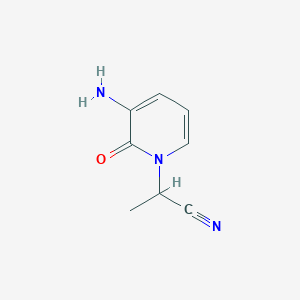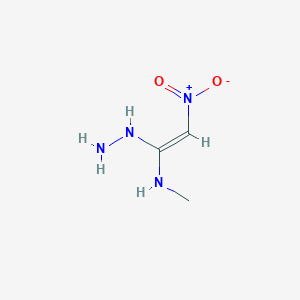
2-(3-Amino-2-oxopyridin-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Amino-2-oxopyridin-1-yl)propanenitrile” is a chemical compound with the molecular formula C8H8N2O. It is used for pharmaceutical testing . The compound is also known as “3-(2-Oxopyridin-1(2H)-yl)propanenitrile” and has a molecular weight of 148.16 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(3-Amino-2-oxopyridin-1-yl)propanenitrile” can be represented by the SMILES string "C1=CC(=O)N(C=C1)CCC#N" . This indicates that the compound contains a pyridine ring with an amine group and a nitrile group attached to it .Wissenschaftliche Forschungsanwendungen
Synthesis of Indolizines
Indolizines: are a class of nitrogen-containing heterocycles that are significant in medicinal chemistry. The pyridine-boryl radical chemistry has been utilized for the synthesis of indolizines . This method involves a cascade reaction mediated by a pyridine-boryl radical, which is more energetically feasible than the conventional Minisci-type radical addition route . The process includes a 1,4-O[B] migration step leading to zwitterionic intermediates, which upon cyclization, generate the indolizine scaffolds .
Anti-proliferation Activities
Cyano oximino sulfonate esters, which can be synthesized from compounds like 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile, have shown anti-proliferation effects on mouse fibroblast L929 cells . These compounds minimize growth activity without completely killing the cells, indicating a cytostatic rather than cytotoxic effect . The IC50 values range between 36.5 µg/mL and 0.235 mg/mL, suggesting potential for development in cancer therapeutics .
Synthesis of Pyrido[2,3-b][1,4]oxazin-2(3H)-ones
The compound is also used in the synthesis of 3-Aminopyridin-2(1H)-ones and 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-ones . These structures are important in the development of new pharmaceuticals due to their biological activity .
CNS Depressant and Stimulant Activities
Derivatives of 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile, such as piperidines, are known to exhibit central nervous system (CNS) depressant activity at low dosage levels but can have stimulant activity at higher doses . This dual activity profile makes them interesting targets for the development of CNS drugs.
Chelating Agents
Oximes, including those derived from 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile, are known for their chelating ability. They can form complexes with metals, which is useful in various applications including catalysis, environmental remediation, and even in medical treatments as metal-chelating therapeutic agents .
Synthesis of Heterocyclic Compounds
The amine moiety in 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile is a versatile building block for synthesizing biologically active heterocyclic compounds. These compounds are attractive targets in organic synthesis due to their pharmacological activity and wide occurrence in nature .
Organometallic Chemistry
In organometallic chemistry, the compound serves as a precursor for the synthesis of organometallic complexes. These complexes are pivotal in catalysis and have applications in organic synthesis and industrial processes .
Pharmacological Research
The structural versatility of 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile allows for its use in pharmacological research to develop new drugs with potential therapeutic applications. Its derivatives can be tailored to interact with various biological targets, leading to the discovery of novel pharmacophores .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anti-proliferative effects on mouse fibroblast l929 cells . This suggests that the compound may interact with cellular targets that regulate cell proliferation.
Mode of Action
It’s known that similar compounds exhibit anti-proliferative effects, which suggest that they may interact with their targets to inhibit cell growth .
Result of Action
The result of the action of 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile is a reduction in cell proliferation, as evidenced by its observed anti-proliferative effects . These effects seem to be cytostatic rather than cytotoxic, meaning that the compound minimizes the growth activity without completely killing the cells .
Eigenschaften
IUPAC Name |
2-(3-amino-2-oxopyridin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6(5-9)11-4-2-3-7(10)8(11)12/h2-4,6H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIJTTWUKAZEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1C=CC=C(C1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-2-oxopyridin-1-yl)propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5-[(3-methylpiperidin-1-yl)sulfonyl]pyridin-2-yl}-1H-imidazole-4-carbohydrazide](/img/structure/B2754485.png)
![3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2754487.png)


![4-acetyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2754491.png)
![(Z)-4-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2754492.png)
![ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2754493.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide](/img/structure/B2754497.png)
![5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2754498.png)
![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-phenylisoxazol-5-yl)acetamide](/img/structure/B2754499.png)

![N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/no-structure.png)
![N-(3-methoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2754507.png)
![[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2754508.png)